molecular formula C15H17NO3 B13089340 Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B13089340
M. Wt: 259.30 g/mol
InChI Key: NTPPOYBWVUHRNY-UHFFFAOYSA-N
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Description

Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a seven-membered azepine derivative featuring a partially unsaturated ring system with a ketone group at position 3, a methyl substituent at position 5, and a benzyl ester moiety at position 1. This compound belongs to the broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural diversity and bioactivity.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

benzyl 4-methyl-6-oxo-3,7-dihydro-2H-azepine-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-12-7-8-16(10-14(17)9-12)15(18)19-11-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3

InChI Key

NTPPOYBWVUHRNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate typically involves the condensation of benzylamine with a suitable ketoester under acidic or basic conditions. The reaction is followed by cyclization to form the azepine ring. Common reagents used in this synthesis include benzylamine, methyl acetoacetate, and various catalysts such as p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halides, alkoxides, under various conditions depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and the effects of heterocyclic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its azepine ring structure is found in various drugs, making it a useful scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The azepine ring can interact with biological macromolecules, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Ring Systems and Substituents

The compound’s azepine ring distinguishes it from related structures like tetrahydroisoquinolines (e.g., the derivative in ) and benzazepines (e.g., Benazepril Hydrochloride in ). Key comparisons include:

  • Azepine vs. Benzazepine : Benazepril Hydrochloride contains a fused benzene-azepine system, enhancing aromaticity and rigidity compared to the partially saturated azepine ring in the target compound .
  • Substituent Effects : The benzyl ester group in the target compound contrasts with Benazepril’s ethyl ester and phenylpropyl side chains, which are critical for angiotensin-converting enzyme (ACE) inhibition .

Data Table: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Tetrahydroazepine 5-methyl, 3-oxo, benzyl ester Ester, ketone, amine
Benazepril Hydrochloride Benzazepine Ethyl ester, phenylpropyl, carboxylic acid Ester, carboxylic acid, amine
Compound Tetrahydroisoquinoline 8-benzyloxy, bromine Ether, bromide, tertiary amine

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are unavailable, comparisons with Benazepril Hydrochloride highlight the importance of substituents:

  • Bioactivity : Benazepril’s ACE inhibition relies on its carboxylic acid group and phenylpropyl side chain, which are absent in the target compound, suggesting divergent therapeutic applications .

Crystallographic and Conformational Analysis

For example:

  • Software Tools : SHELXTL-97 and ORTEP-III (–3) are widely used for structure solution and refinement, ensuring accurate determination of bond lengths, angles, and hydrogen-bonding networks .
  • Hydrogen Bonding: In ’s tetrahydroisoquinoline derivative, Br⁻ forms hydrogen bonds (2.61 Å) with adjacent molecules, influencing crystal packing. Similar interactions may occur in the target compound’s benzyl ester or ketone groups .

Biological Activity

Benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and other therapeutic effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (CAS: 1956383-20-2) belongs to the class of azepines, characterized by a seven-membered cyclic structure containing nitrogen. Its molecular formula is C12H15N1O3C_{12}H_{15}N_{1}O_{3}, indicating the presence of functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds related to benzyl 5-methyl-3-oxo-2,3,6,7-tetrahydro-1H-azepine have shown promising anticancer properties. A study involving derivatives of tetrahydrobenzoxazepines demonstrated significant antiproliferative activities against the MCF-7 breast cancer cell line. For instance, one derivative exhibited an IC50 value of 0.67±0.18μM0.67\pm 0.18\,\mu M, suggesting potent anticancer activity through mechanisms involving apoptosis regulation .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. In vitro studies have shown that certain derivatives exhibit high inhibitory activity against cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. For example, some derivatives demonstrated IC50 values ranging from 0.020.02 to 0.04μM0.04\,\mu M for COX-2 inhibition . The selectivity index for these compounds indicates their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 = 0.67 µM against MCF-7 cells
COX InhibitionIC50 = 0.02 - 0.04 µM for COX-2
Selectivity IndexHigh selectivity for COX-2 over COX-1

Case Study 1: Anticancer Screening

In a preliminary screening of various tetrahydrobenzoxazepine derivatives, researchers found that modifications in the benzyl group significantly influenced the anticancer efficacy. The most active compound was noted to induce apoptosis in cancer cells via upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Case Study 2: Inflammatory Response Modulation

A separate study investigated the anti-inflammatory effects of benzyl derivatives in a carrageenan-induced rat paw edema model. Compounds were administered at varying doses, showing significant reduction in edema compared to control groups. Histopathological examinations confirmed minimal gastric toxicity, indicating a favorable safety profile for these derivatives .

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